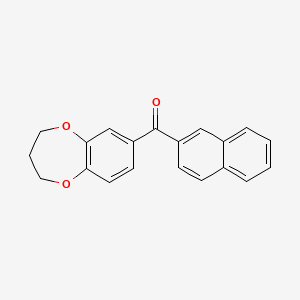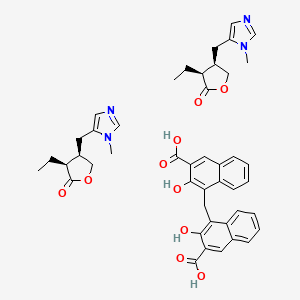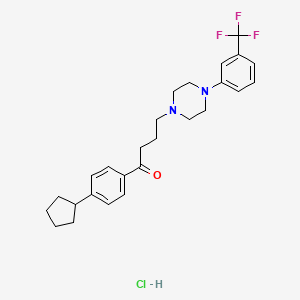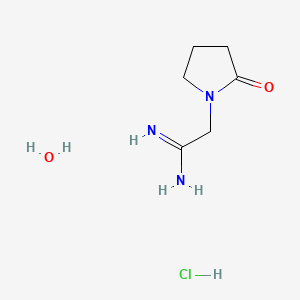
1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate is a chemical compound with the molecular formula C6-H11-N3-O.Cl-H.H2-O and a molecular weight of 195.68 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate involves several synthetic routes and reaction conditions. One common method includes the reaction of pyrrolidine with ethanimidamide under controlled conditions to form the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities, including antimicrobial and antiviral properties. In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs .
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular processes .
Comparación Con Compuestos Similares
1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and pyrimido[1,2-a]benzimidazoles. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the range of reactions it can undergo .
Propiedades
Número CAS |
92884-70-3 |
|---|---|
Fórmula molecular |
C6H14ClN3O2 |
Peso molecular |
195.65 g/mol |
Nombre IUPAC |
2-(2-oxopyrrolidin-1-yl)ethanimidamide;hydrate;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH.H2O/c7-5(8)4-9-3-1-2-6(9)10;;/h1-4H2,(H3,7,8);1H;1H2 |
Clave InChI |
XFIZTNQZHDELDS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CC(=N)N.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


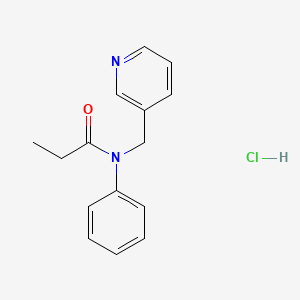
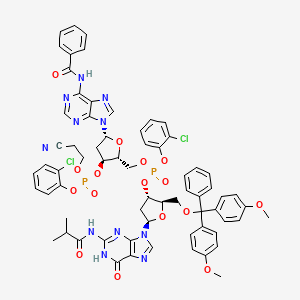
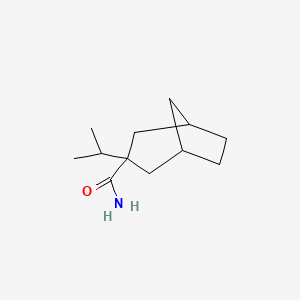
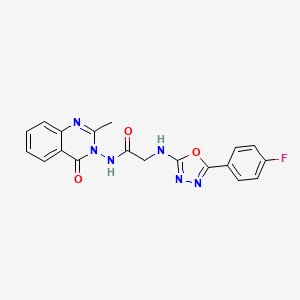



![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
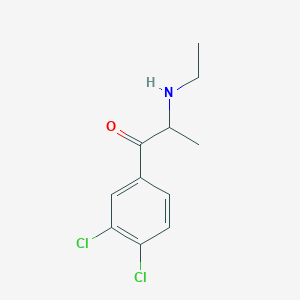

![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
